7,12-Dihydrobenz[a]anthracene
Description
Properties
IUPAC Name |
7,12-dihydrobenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEUPINIIPQUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC3=CC=CC=C31)C4=CC=CC=C4C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 7,12 Dihydrobenz a Anthracene and Its Derivatives
Total Synthesis Approaches for 7,12-Dihydrobenz[a]anthracene Scaffolds
The construction of the this compound core has been achieved through several elegant synthetic routes, often employing cycloaddition reactions and strategic deamination steps as key transformations. These approaches provide access to both the parent scaffold and its substituted derivatives.
Cycloaddition Reactions in the Construction of the Dihydrobenz[a]anthracene Framework
Cycloaddition reactions represent a powerful tool for the convergent synthesis of complex polycyclic aromatic systems. The Diels-Alder reaction, in particular, has been utilized in the construction of the benz[a]anthracene framework. A notable example involves the [4+2] cycloaddition of a substituted styrene (B11656) with 1,4-naphthoquinone (B94277) to generate benz[a]anthracene-7,12-diones. iaea.org These diones are versatile intermediates that can be subsequently reduced to afford this compound derivatives.
Another significant cycloaddition strategy involves the reaction of isoindoles with arynes. For instance, the generation of 1-naphthalyne in the presence of an isoindole leads to the formation of a 7,12-dihydrobenz[a]anthracen-7,12-imine adduct through a Diels-Alder reaction. researchgate.net This adduct serves as a direct precursor to the benz[a]anthracene ring system upon subsequent deamination.
Deamination Strategies for Benz[a]anthracene Synthesis from Dihydrobenz[a]anthracen-7,12-imines
The synthesis of benz[a]anthracenes from 7,12-dihydrobenz[a]anthracen-7,12-imines relies on effective deamination strategies. acs.org These imine adducts, typically prepared via cycloaddition reactions, can undergo oxidative deamination to yield the fully aromatic benz[a]anthracene core. researchgate.net This two-step sequence, involving cycloaddition followed by deamination, provides a modular approach to constructing substituted benz[a]anthracenes. researchgate.netacs.org The choice of oxidizing agent is crucial for the success of the deamination step, with reagents like m-chloroperbenzoic acid being employed effectively. researchgate.net
Titanium(IV) Chloride-Catalyzed Reactions in Derivatization
Titanium(IV) chloride (TiCl₄) is a versatile Lewis acid that has found application in various organic transformations, including those that can be used to derivatize complex molecules. While direct TiCl₄-catalyzed reactions on the this compound core are not extensively documented in dedicated studies, its utility in promoting reactions such as the Baylis-Hillman reaction highlights its potential for introducing functional groups onto related aromatic systems. nih.gov In the context of polycyclic aromatic synthesis, TiCl₄ has been used to catalyze intermolecular hydroamination reactions, which are key steps in the formation of nitrogen-containing heterocyclic systems. sapub.org Such methodologies could potentially be adapted for the functionalization of this compound precursors or derivatives. For instance, TiCl₄-promoted reactions often proceed under mild conditions and can exhibit high regioselectivity, making them attractive for the synthesis of complex, functionalized molecules. sapub.org
Regioselective Synthesis of Substituted Benz[a]anthracenes
The development of regioselective methods for the synthesis of substituted benz[a]anthracenes is of paramount importance for structure-activity relationship studies. One powerful approach involves a palladium-catalyzed tandem C-H activation/biscyclization reaction of propargylic carbonates with terminal alkynes. nih.govresearchgate.net This method allows for the construction of the tetracyclic benz[a]anthracene framework with a high degree of regiocontrol. nih.gov The reaction proceeds in moderate to good yields and is tolerant of a range of functional groups on both the carbonate and alkyne coupling partners. beilstein-journals.org
Another strategy for achieving regioselectivity is through the Lewis acid-mediated cyclization of asymmetric diarylmethine diols. beilstein-journals.org This approach has been successfully employed to synthesize substituted anthracene (B1667546) and benz[a]anthracene derivatives. beilstein-journals.org The choice of Lewis acid and reaction conditions can influence the regiochemical outcome of the cyclization.
Derivatization Chemistry and Functionalization Strategies
The chemical reactivity of the this compound scaffold allows for the introduction of various substituents, enabling the fine-tuning of its electronic and biological properties. The benzylic 7- and 12-positions are particularly amenable to functionalization.
Introduction of Substituents at the 7 and 12 Positions
The 7- and 12-positions of the this compound core are activated and can be targeted for the introduction of various functional groups. For example, the synthesis of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a well-known polycyclic aromatic hydrocarbon, often proceeds through intermediates that allow for the installation of the methyl groups at these positions. The classical Grignard procedure has been used to prepare 7,12-dimethylbenz[a]anthracenes from the corresponding benz[a]anthracene-7,12-diones. iaea.org
Preparation of Quinone Derivatives
The oxidation of the 7,12-positions of the benz[a]anthracene nucleus is a common route to producing quinone derivatives. One established method involves the oxidation of benz[a]anthracene using perbenzoic acid, which primarily targets the 7- and 12-positions, yielding benz[a]anthracene-7,12-quinone as a major product. This reaction can also produce intermediates such as 12-hydroxybenzanthracen-7-one.
A more regioselective approach has been demonstrated for the synthesis of substituted quinone derivatives. For instance, 3-methoxybenz[a]anthracene-7,12-dione, a key intermediate for the synthesis of other complex derivatives, can be prepared via an oxidative photocyclization process. researchgate.net This method involves the Wittig reaction of 1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene, followed by an extended photocyclization (16 hours) to yield the desired dione. researchgate.net
Furthermore, benz[a]anthracene-7,12-diones serve as precursors for the synthesis of other functionalized derivatives. A notable example is the synthesis of 7,12-bis(dicyanomethylene)-7,12-dihydrobenz[a]anthracene (BDCNBA) derivatives. These compounds are prepared through a TiCl₄-catalyzed reaction between the corresponding benz[a]anthracene-7,12-diones and malononitrile. oup.com
Table 1: Synthesis of 7,12-Bis(dicyanomethylene)-7,12-dihydrobenz[a]anthracene (BDCNBA) from Benz[a]anthracene-7,12-dione
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| Benz[a]anthracene-7,12-dione | Malononitrile | TiCl₄/Pyridine | 7,12-Bis(dicyanomethylene)-7,12-dihydrobenz[a]anthracene | oup.com |
Synthesis of Imine Analogues
A significant route for the synthesis of imine analogues of this compound involves a Diels-Alder reaction strategy. researchgate.netacs.orgacs.org This method utilizes the cycloaddition of an isoindole with a naphthalyne species to construct the core framework.
Specifically, the reaction between an N-substituted isoindole and 1-naphthalyne, which can be generated in situ from precursors like 1-bromo-2-fluoronaphthalene, affords the corresponding N-substituted-7,12-dihydrobenz[a]anthracen-7,12-imine. researchgate.net These imine adducts are stable compounds that can be isolated.
Furthermore, these 7,12-dihydrobenz[a]anthracen-7,12-imines can serve as intermediates in the synthesis of benz[a]anthracene itself through an oxidative deamination process. researchgate.netacs.orgacs.org Treatment of the imine with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) leads to the removal of the imine bridge and the formation of the aromatic benz[a]anthracene system. researchgate.net This synthetic sequence provides a versatile method for accessing both the imine analogues and the parent aromatic hydrocarbon.
Table 2: Synthesis of 7,12-Dihydrobenz[a]anthracen-7,12-imine Derivatives
| Dienophile | Diene | Product | Reference |
| 1-Naphthalyne | N-Methylisoindole | N-Methyl-7,12-dihydrobenz[a]anthracen-7,12-imine | researchgate.net |
| 1-Naphthalyne | Isoindole | 7,12-Dihydrobenz[a]anthracen-7,12-imine | researchgate.netacs.orgacs.org |
Redox Chemistry and Electrochemical Behavior
The redox properties of this compound and its derivatives are of significant interest due to their implications in various chemical and biological processes. The introduction of substituents and structural modifications can profoundly influence their electrochemical behavior.
Investigation of One-Electron Reduction Pathways
The one-electron reduction of this compound derivatives is a critical pathway in their metabolic activation and can lead to the formation of reactive intermediates. The study of one-electron transfer oxidation of 7,12-dimethylbenz[a]anthracene serves as a model for understanding the metabolic activation of carcinogenic hydrocarbons. nih.gov This process can generate radical cations that are highly reactive.
In contrast to one-electron pathways, enzymes such as NAD(P)H:quinone oxidoreductase catalyze two-electron reductions of quinone derivatives, converting them directly to hydroquinones. This bypasses the formation of semiquinone intermediates that arise from one-electron reduction and are associated with the generation of reactive oxygen species.
The electrochemical behavior of derivatives like 7,12-bis(dicyanomethylene)-7,12-dihydrobenz[a]anthracene (BDCNBA) has been investigated using cyclic voltammetry. For BDCNBA, a single reversible redox wave is observed, which corresponds to a two-electron reduction. oup.com This behavior is similar to that of 11,11,12,12-tetracyano-9,10-anthraquinodimethane (TCNAQ) derivatives. oup.com The reduction potential of BDCNBA is noted to be lower than that of TCNAQ, indicating it is a stronger electron acceptor. oup.com
Table 3: Electrochemical Reduction Data for TCNQ Derivatives in Acetonitrile
| Compound | Ered1 (V vs SCE) | Ered2 (V vs SCE) | Reference |
| TCNQ | +0.17 | -0.35 | oup.com |
| TCNAQ | -0.37 | -0.56 | oup.com |
| BDCNBA | -0.42 | -0.42 | oup.com |
Analysis of Redox Properties in Relation to Structural Deformations
The introduction of bulky substituents into the this compound framework can lead to significant structural distortions, which in turn affect the electronic and redox properties of the molecule.
Similarly, the refined crystal structure of 7,12-dimethylbenz[a]anthracene (DMBA) at low temperatures has provided detailed insights into its molecular geometry. The molecule is highly distorted in the bay region due to steric hindrance between the hydrogen atoms, resulting in significant torsion angles. nih.gov This strain influences the electron density distribution within the molecule, with the reactive 7- and 12-positions showing a deficiency in electron density. nih.gov
The impact of structural modifications on redox behavior is also evident in the enzymatic oxidation of dihydrodiol metabolites of benz[a]anthracene derivatives. The rate and stereochemical course of the oxidation of trans-3,4-dihydrodiols are significantly affected by the presence and position of methyl groups. This highlights how structural alterations, even as simple as methylation, can modulate the redox properties of the molecule.
Structural Elucidation and Conformational Analysis of 7,12 Dihydrobenz a Anthracene
X-ray Crystallographic Studies for Solid-State Conformation
X-ray crystallography provides definitive insights into the three-dimensional arrangement of molecules in a crystal lattice. For 7,12-Dihydrobenz[a]anthracene and its derivatives, these studies reveal a significant deviation from the planar structure characteristic of fully aromatic PAHs. The saturation at the C7 and C12 positions forces the molecule into a folded or "butterfly" conformation. This non-planar structure is a direct consequence of the sp³ hybridization of the C7 and C12 atoms within the central ring. Studies on closely related derivatives, such as 7,12-disubstituted dihydrobenz[a]anthracenes, have confirmed this highly deformed molecular shape through X-ray analysis. oup.com Similarly, the well-studied derivative 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) also shows substantial molecular distortion due to steric strain. nih.gov
The bond lengths and angles within the this compound molecule reflect its hybrid saturated and unsaturated character. The aromatic portions of the molecule exhibit C-C bond lengths typical of benzene (B151609) rings, while the central dihydro ring contains elongated C-C single bonds. Steric strain, particularly in the "bay region," causes significant distortion of the bond angles from idealized sp² (120°) and sp³ (109.5°) geometries. In the related molecule 1,12-dimethylbenz[a]anthracene, bay region C-C-C angles are distorted to as wide as 125.0°. nih.gov
Table 1: Typical Bond Lengths and Angles for this compound Note: The values presented are representative and may vary based on the specific crystalline environment. Data is inferred from standard values and analysis of related structures.
| Parameter | Atom Pair/Group | Typical Value |
| Bond Length | Aromatic C-C | ~ 1.39 - 1.42 Å |
| C7-C6a (sp³-sp²) | ~ 1.51 Å | |
| C12-C12a (sp³-sp²) | ~ 1.51 Å | |
| C7-H | ~ 1.09 Å | |
| Bond Angle | Aromatic C-C-C | ~ 120° (some distortion) |
| C6a-C7-C7a | ~ 110-112° | |
| H-C7-H | ~ 109.5° |
The defining conformational feature of this compound is its non-planar, folded geometry. The molecule can be visualized as two planar aromatic wings connected by the non-aromatic central ring. The degree of folding can be described by the dihedral angle between the planes of the outer aromatic rings (the A and D rings). In the highly strained 1,12-dimethylbenz[a]anthracene, the benzo A ring is inclined at approximately 29 degrees to the furthest D ring. nih.gov A similar significant deviation from planarity is expected for the unsubstituted 7,12-dihydro derivative, making it a distinct "butterfly-shaped" molecule. This conformation is a critical determinant of its chemical and physical properties, including its packing in the solid state.
The non-planar conformation of this compound governs its packing in the crystal lattice. Unlike flat PAHs that often form co-facial π-π stacks, the folded shape of the dihydro derivative hinders such arrangements. researchgate.net Instead, the intermolecular interactions are typically dominated by weaker forces, including:
C-H···π Interactions: The hydrogen atoms of one molecule can interact with the electron-rich π systems of an adjacent molecule. These interactions play a significant role in stabilizing the crystal structure of many anthracene (B1667546) derivatives. rsc.org
Herringbone or Slipped-Stack Packing: Molecules often arrange in an edge-to-face (herringbone) or slipped-stack motif to maximize packing density by minimizing steric repulsion between the folded wings of adjacent molecules. rsc.orgru.nl
The specific packing arrangement is influenced by a delicate balance of these interactions, which collectively determine the density and stability of the crystal. lodz.plmdpi.com
Spectroscopic Characterization for Structural Identification
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound, providing information on its molecular weight, fragmentation, and the chemical environment of each atom.
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions.
¹H NMR: The proton NMR spectrum would show a complex set of signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the ten protons on the fused rings. A key identifying feature would be a distinct, upfield signal corresponding to the four protons of the two methylene (B1212753) (CH₂) groups at the 7 and 12 positions. This signal would likely appear as a singlet in the aliphatic region (estimated around δ 4.0-4.5 ppm).
¹³C NMR: The carbon NMR spectrum would similarly display a series of signals for the sp²-hybridized carbons of the aromatic rings. Crucially, it would also show distinct upfield signals for the two sp³-hybridized carbons at the C7 and C12 positions, confirming the presence of the dihydro central ring.
Table 2: Predicted NMR Chemical Shifts (δ) for this compound Note: Chemical shifts are predicted values and can vary based on the solvent and experimental conditions. Data is inferred from spectra of related compounds. chemicalbook.comasm.org
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Aromatic Protons (Ar-H) | δ 7.0 - 8.5 |
| Methylene Protons (C7-H₂, C12-H₂) | δ 4.0 - 4.5 | |
| ¹³C | Aromatic Carbons (sp²) | δ 120 - 140 |
| Methylene Carbons (C7, C12, sp³) | δ 30 - 40 |
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization.
For this compound (C₁₈H₁₄), high-resolution mass spectrometry (HRMS) can verify the elemental composition. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the intact molecule's mass. The fragmentation pattern would be characteristic of a PAH containing a saturated ring. Common fragmentation pathways include the loss of hydrogen atoms and the cleavage of the central ring, leading to stable aromatic fragments. The analysis of these fragments helps to confirm the core benz[a]anthracene structure and the location of the saturation. Studies on dihydrodiol metabolites of related PAHs show that fragmentation patterns can be key in distinguishing isomers. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value/Description |
| Molecular Formula | C₁₈H₁₄ |
| Molecular Weight | 230.31 g/mol |
| Molecular Ion (M⁺) | m/z 230 (prominent peak) |
| Key Fragmentation Ions | m/z 229 ([M-H]⁺), m/z 228 ([M-2H]⁺), other fragments corresponding to the stable aromatic core. |
Computational Chemistry Approaches to Molecular Structure
Computational chemistry provides a powerful complement to experimental techniques for understanding the molecular structure and conformational landscape of molecules like this compound.
Quantum Chemical Calculations of Molecular Geometry
Quantum chemical calculations, such as those based on molecular orbital theory or density functional theory (DFT), are employed to determine the ground-state electronic structure and, consequently, the three-dimensional geometry of a molecule. For this compound, such calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.
Early studies employed semi-empirical methods like CNDO/S3 (Complete Neglect of Differential Overlap/Spectroscopic Parameterization) to investigate the ground-state electronic structure of 7,12-dihydrobenz(a)anthracene. These calculations provide insights into the ordering and energies of the molecular orbitals. More modern and accurate methods, such as DFT, allow for a more precise determination of the molecular geometry. These calculations would confirm that the central dihydro ring adopts a non-planar, boat-like conformation to alleviate steric strain. This puckering of the central ring causes the entire benz[a]anthracene framework to become distorted from the planarity observed in the parent aromatic compound.
Theoretical Predictions of Conformational Preferences
The flexibility of the central dihydro ring in this compound and its derivatives leads to the existence of multiple possible conformations. Theoretical calculations are crucial for predicting the relative stabilities of these conformers and the energy barriers for their interconversion.
For dihydrodiol derivatives of related polycyclic aromatic hydrocarbons, computational studies have shown that substituents on the saturated ring can exist in either quasi-axial or quasi-diequatorial positions. The preferred conformation is determined by a balance of steric and electronic factors. For instance, X-ray crystallographic analysis of the cis-5,6-dihydrodiol of 7,12-dimethylbenz[a]anthracene revealed that the 5-hydroxyl group is equatorial while the 6-hydroxyl group is axial, a conformation likely forced by steric hindrance. Extrapolations from these experimental results, supported by theoretical calculations, allow for predictions of the preferred geometries of other related structures.
Theoretical models can map the potential energy surface of the molecule, identifying the low-energy conformers and the transition states that connect them. These predictions are vital for understanding the molecule's dynamic behavior and how its shape influences its interactions with other molecules.
Enzymatic Biotransformation and Metabolic Activation Mechanisms
Cytochrome P450 (CYP)-Mediated Oxidation Pathways
The initial and rate-limiting step in the metabolic activation of many PAHs, including 7,12-dihydrobenz[a]anthracene, is oxidation by cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net These enzymes introduce an oxygen atom into the PAH structure, leading to the formation of highly reactive intermediates.
Formation of Epoxide Intermediates (Arene Oxides)
CYP-mediated oxidation of this compound results in the formation of epoxide intermediates, also known as arene oxides. researchgate.net Specifically, the oxidation can occur at various positions on the molecule. For instance, oxidation at the 5,6-position forms 5,6-epoxy-5,6-dihydrobenz[a]anthracene. These epoxides are highly reactive and unstable in aqueous environments. portlandpress.com
The formation of these arene oxides is a crucial step, as they can undergo further metabolic transformations or react with cellular nucleophiles. The metabolism of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a closely related compound, involves the formation of 7,12-DMBA-3,4-oxide, which is then further metabolized. researchgate.net The synthesis of various arene oxides, such as the 1,2- and 3,4-oxides of dibenz[a,h]anthracene, has been achieved for research purposes to understand their role in metabolic pathways. psu.edu
Role of Specific CYP Isoforms (e.g., CYP1A1, CYP1B1)
Several specific cytochrome P450 isoforms are involved in the metabolism of PAHs. CYP1A1 and CYP1B1 are considered the most important enzymes in the metabolic activation of many PAHs in extrahepatic tissues. researchgate.netpsu.edu Both CYP1A1 and CYP1B1 can catalyze the conversion of PAHs to their dihydrodiol forms in the presence of epoxide hydrolase. psu.edu
Studies have shown that both CYP1A1 and CYP1B1 are induced by PAHs through an aryl hydrocarbon receptor (AhR)-dependent mechanism. researchgate.netoup.com Research on 7,12-dimethylbenz[a]anthracene (DMBA) has highlighted the distinct roles of these isoforms. CYP1A1 appears to be primarily responsible for converting DMBA-3,4-diol to the anti-diol-epoxide, while CYP1B1 is mainly responsible for its conversion to the syn-diol-epoxide. nih.gov Furthermore, CYP1B1 has been shown to be crucial for the carcinogenic activity of DMBA, as mice lacking the CYP1B1 gene are resistant to DMBA-induced tumors. researchgate.netpsu.edu Immunohistochemical studies have revealed that CYP1A1 can be induced in endothelial cells of the choroid plexus and certain veins in the brain, while CYP1B1 is expressed in smooth muscle cells of arteries in the leptomeninges and brain. nih.gov
Epoxide Hydrolase Action in Dihydrodiol Formation
Following the formation of arene oxides by CYP enzymes, the enzyme epoxide hydrolase (EH) plays a critical role in the next step of metabolic activation. researchgate.netnih.gov Microsomal epoxide hydrolase (mEH or EPHX1) catalyzes the hydrolysis of the highly reactive epoxide ring, adding a water molecule to form a trans-dihydrodiol. researchgate.netnih.govmdpi.com This reaction is a key step in the pathway leading to the formation of ultimate carcinogenic metabolites. nih.gov
For example, the 5,6-oxide of 7,12-dimethylbenz[a]anthracene is enzymatically converted into the corresponding trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene by rat liver microsomal fractions. portlandpress.com Studies with mEH-null mice have demonstrated the critical role of this enzyme; these mice are unable to effectively metabolize DMBA and are consequently resistant to its toxic effects. nih.govmdpi.comsemanticscholar.org The formation of various dihydrodiols from benz[a]anthracene and DMBA has been extensively studied, with the principal metabolic products being the trans-5,6- and trans-8,9-dihydrodiols. nih.gov
Aldo-Keto Reductase (AKR)-Mediated Pathways for o-Quinone Generation
An alternative pathway for the metabolic activation of PAH trans-dihydrodiols involves oxidation by the aldo-keto reductase (AKR) superfamily of enzymes. pnas.orgfrontiersin.orgnih.gov This pathway leads to the formation of electrophilic and redox-active o-quinones. frontiersin.orgnih.gov
Oxidation of trans-Dihydrodiols to Ketols and Catechols
AKRs catalyze the NAD(P)+-dependent oxidation of PAH trans-dihydrodiols to produce unstable ketol intermediates. pnas.orgresearchgate.net These ketols then spontaneously rearrange to form catechols. pnas.orgnih.gov This enzymatic oxidation is a key step in diverting dihydrodiols towards the o-quinone pathway. pnas.org
Several human AKR isoforms, including AKR1A1 and members of the AKR1C subfamily (AKR1C1-AKR1C4), have been shown to oxidize a variety of PAH trans-dihydrodiols. nih.govsemanticscholar.orgnih.gov For instance, AKR1A1 can oxidize (-)-7,12-dimethylbenz[a]anthracene-3(R),4(R)-dihydrodiol. frontiersin.orgnih.gov The substrate specificity of these enzymes is broad, encompassing trans-dihydrodiols from various PAHs. frontiersin.org
Generation of Redox-Active o-Quinones
The catechols formed from the AKR-mediated oxidation of trans-dihydrodiols are readily oxidized to form o-quinones. pnas.orgnih.gov This can occur through autoxidation or enzymatic processes, and it is often accompanied by the production of reactive oxygen species (ROS). frontiersin.orgnih.gov These PAH o-quinones are highly reactive molecules that can participate in futile redox cycles, further amplifying the generation of ROS. frontiersin.orgnih.govaacrjournals.org
The formation of o-quinones, such as 7,12-dimethylbenz[a]anthracene-3,4-dione (DMBA-3,4-dione), has been demonstrated in vitro. semanticscholar.org These o-quinones are electrophilic and can react with cellular nucleophiles. nih.gov The redox cycling of PAH o-quinones in the presence of NADPH has been shown to generate significant amounts of oxidative DNA damage, such as the formation of 8-oxo-2'-deoxyguanosine. nih.gov Studies have also shown that PAH o-quinones can inhibit the activity of protein kinase C, suggesting a potential role in disrupting cellular signaling pathways. researchgate.net
Stereoselectivity of AKR Enzymes in Dihydrodiol Oxidation
Aldo-keto reductase (AKR) enzymes play a crucial role in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) by oxidizing their trans-dihydrodiol metabolites into reactive o-quinones. frontiersin.orgacs.org This process, however, is often marked by a high degree of stereoselectivity, where specific enzyme isoforms preferentially metabolize particular stereoisomers of the dihydrodiols.
Human AKR1A1, a widely expressed aldehyde reductase, exhibits distinct stereoselectivity. nih.gov It preferentially oxidizes the (-)-benz[a]anthracene-3(R),4(R)-dihydrodiol. nih.govacs.org This enzyme is also selective for other PAH dihydrodiols, such as the metabolically relevant (-)-benzo[a]pyrene-7(R),8(R)-dihydrodiol and (-)-7,12-dimethylbenz[a]anthracene-3(R),4(R)-dihydrodiol. nih.govacs.org The enzyme generally oxidizes about 50% of a racemic mixture of PAH trans-dihydrodiols, indicating its specific action on one enantiomer. nih.govacs.org
In contrast, AKR1B10, which is overexpressed in some lung cancers, shows an opposing stereospecificity. It preferentially oxidizes the (+)-benz[a]anthracene-3S,4S-dihydrodiol, which is a minor metabolite. scispace.com Interestingly, AKR1B10 demonstrates a lack of stereoselectivity for the oxidation of the dihydrodiol of the methylated derivative, (±)-7,12-dimethylbenz[a]anthracene-3,4-dihydrodiol. frontiersin.orgscispace.com
The human AKR1C subfamily, comprising AKR1C1–AKR1C4, are generally considered the most efficient isoforms for oxidizing PAH trans-dihydrodiols. frontiersin.org Unlike the high stereoselectivity of AKR1A1 and AKR1B10, the AKR1C isoforms are not highly stereoselective for many PAH trans-dihydrodiol substrates. scispace.com
| AKR Isoform | Preferred Substrate Stereoisomer | Source(s) |
|---|---|---|
| AKR1A1 | (-)-benz[a]anthracene-3(R),4(R)-dihydrodiol | nih.govacs.org |
| AKR1B10 | (+)-benz[a]anthracene-3S,4S-dihydrodiol | scispace.com |
| AKR1C1-AKR1C4 | Generally not highly stereoselective | frontiersin.orgscispace.com |
Radical Cation Pathways via One-Electron Oxidation
Beyond the formation of diol epoxides and o-quinones, a significant metabolic activation pathway for some PAHs is one-electron oxidation, which generates highly reactive radical cations. iarc.fr This pathway is particularly dominant for potent carcinogens. nih.gov For 7,12-dimethylbenz[a]anthracene (DMBA), it is estimated that as much as 99% of the DNA adducts formed in mouse skin arise via the radical cation pathway. nih.gov
This mechanism is typically catalyzed by the peroxidase activity of cytochrome P450 (P450) enzymes. acs.orgnih.govpnas.org The enzyme removes a single electron from the PAH molecule, creating a radical cation. acs.orgnih.gov This intermediate is a potent electrophile that can react directly with cellular macromolecules, including DNA, to form depurinating adducts, which can lead to mutations if not repaired. iarc.frpnas.orgacs.org While the diol-epoxide pathway has been extensively studied, evidence suggests that for certain potent PAHs like DMBA, one-electron oxidation is the primary mechanism of activation. nih.govnih.gov
Identification of Biotransformation Products and Metabolites
The biotransformation of this compound and its derivatives results in a wide array of metabolites as the organism attempts to increase their water solubility for excretion. iarc.fr These metabolites are formed through the action of Phase I enzymes like CYPs and AKRs, and Phase II conjugating enzymes. iarc.frtandfonline.com
Identified metabolites include a range of oxidized products such as epoxides, phenols, dihydrodiols, and quinones. iarc.fr For 7,12-dimethylbenz[a]anthracene (DMBA), specific metabolites have been characterized. The DMBA-trans-3,4-diol is a major metabolite and is highly mutagenic, suggesting it is a proximate carcinogen that can be further metabolized to a reactive diol-epoxide. nih.gov Other key metabolites arise from oxidation of the methyl groups, yielding 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-HMBA) and 12-hydroxymethyl-7-methylbenz[a]anthracene (12-HMBA). nih.gov
More recent analytical techniques have enabled the identification of previously unrecognized metabolites from DMBA metabolism in rat liver microsomes, including:
5,6-dihydro-5,6-dihydroxy-7-methyl-12-hydroxymethylbenz[a]anthracene nih.gov
3-hydroxy-7,12-dihydroxymethylbenz[a]anthracene nih.gov
4-hydroxy-7,12-dihydroxymethylbenz[a]anthracene nih.gov
8,9-dihydro-8,9-dihydroxy-7,12-dihydroxymethylbenz[a]anthracene nih.gov
Additionally, benz[a]anthracene-7,12-quinone has been identified as a metabolic product. scispace.com The ultimate metabolites are often conjugates with glutathione, sulfate (B86663), or glucuronic acid to facilitate elimination. iarc.fr
| Parent Compound | Metabolite | Source(s) |
|---|---|---|
| Benz[a]anthracene | benz[a]anthracene-7,12-quinone | scispace.com |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | DMBA-trans-3,4-diol | nih.gov |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | 7-hydroxymethyl-12-methylbenz[a]anthracene (7-HMBA) | nih.gov |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | 12-hydroxymethyl-7-methylbenz[a]anthracene (12-HMBA) | |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | 5,6-dihydro-5,6-dihydroxy-7-methyl-12-hydroxymethylbenz[a]anthracene | nih.gov |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | 3-hydroxy- and 4-hydroxy-7,12-dihydroxymethylbenz[a]anthracene | nih.gov |
Enzymatic Regulation and Induction by Aromatic Hydrocarbons
The enzymes responsible for metabolizing aromatic hydrocarbons are not static; their expression is tightly regulated and can be induced by the very chemicals they are meant to process. A central player in this regulation is the aryl hydrocarbon receptor (AhR), a transcription factor that functions as a sensor for xenobiotic chemicals. researchgate.netwikipedia.org
When a PAH such as 7,12-DMBA enters a cell, it can bind to the cytosolic AhR. researchgate.netwikipedia.org This binding event causes the AhR to translocate into the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). wikipedia.orgnih.gov This complex then binds to specific DNA sequences, known as xenobiotic response elements (XREs), in the promoter regions of target genes, leading to increased transcription. researchgate.net
Key genes induced via this AhR-mediated pathway include those encoding for Phase I metabolizing enzymes, most notably cytochrome P450 isoforms CYP1A1 and CYP1B1. acs.orgresearchgate.net The induction of these enzymes increases the rate at which the PAH is metabolized. researchgate.net Different PAHs can be weak or strong inducers; for instance, benzo[a]pyrene (B130552) and chrysene (B1668918) are potent inducers of certain P450 activities, while anthracene (B1667546) is a weak inducer. carcinogenesis.com
Induction is not limited to P450 enzymes. Studies have shown that human AKR1C isoforms can also be induced by PAHs and their metabolites. aacrjournals.org The benzo[a]pyrene-7,8-dione (B196088) (BPQ), a product of AKR1C1 activity, can create a positive feedback loop, further increasing AKR1C1 gene expression and amplifying the production of reactive oxygen species. aacrjournals.org This demonstrates a complex interplay where metabolic products can influence the genetic regulation of their own formation. aacrjournals.org The inducibility of these enzyme systems can be a critical factor in determining an individual's susceptibility to the effects of PAHs like 7,12-DMBA. nih.gov
Molecular Interactions with Deoxyribonucleic Acid Dna
Mechanism of DNA Adduct Formation
The metabolic activation of 7,12-Dihydrobenz[a]anthracene, like other polycyclic aromatic hydrocarbons (PAHs), is a prerequisite for its covalent binding to DNA. This process can proceed through several pathways, with the diol-epoxide pathway and the radical cation pathway being of principal importance.
The most extensively characterized pathway for the metabolic activation of many PAHs, including benz[a]anthracene derivatives, involves the formation of diol-epoxides. pnas.org This multi-step process is catalyzed by cellular enzymes.
The process begins with the oxidation of the benz[a]anthracene molecule by cytochrome P450 monooxygenases to form an arene oxide. Subsequently, epoxide hydrolase hydrates the arene oxide to yield a trans-dihydrodiol. nih.gov This dihydrodiol is then further oxidized by cytochrome P450 to form a highly reactive diol-epoxide. nih.gov This diol-epoxide is considered an ultimate carcinogen as it can readily react with the nucleophilic centers in DNA.
For benz[a]anthracene derivatives, the "bay region" diol-epoxides are particularly implicated in their carcinogenic activity. The bay region is the sterically hindered area between the 4- and 5-positions of the phenanthrene (B1679779) moiety. pnas.org The formation of a diol-epoxide in this region, such as a 3,4-diol-1,2-epoxide, results in a highly reactive electrophile. pnas.org Studies on 7,12-dimethylbenz[a]anthracene (B13559) have shown that both syn- and anti-diastereomers of the diol-epoxide are formed and are involved in DNA binding. oup.com The syn- and anti- conformations refer to the spatial relationship between the benzylic hydroxyl group and the epoxide oxygen.
The inhibition of epoxide hydrase has been shown to decrease the binding of DMBA to DNA, providing evidence for the necessity of dihydrodiol formation in the metabolic activation pathway. nih.gov
An alternative mechanism of metabolic activation involves the one-electron oxidation of the PAH molecule to form a radical cation. pnas.org This pathway is often mediated by peroxidases, such as those found in the prostaglandin (B15479496) H synthase pathway, or by cytochrome P450 enzymes acting as peroxidases. who.int
The resulting radical cation is a reactive species that can attack DNA. This interaction can lead to the formation of unstable adducts, which can destabilize the glycosidic bond between the purine (B94841) base (adenine or guanine) and the deoxyribose sugar. pnas.org The cleavage of this bond results in the loss of the modified base, creating an apurinic (AP) site in the DNA strand. These AP sites are a form of DNA damage that can lead to mutations if not properly repaired.
In studies with DMBA, it has been demonstrated that a significant portion of DNA adducts can be of the depurinating type. nih.gov Research on other potent PAHs like dibenzo[a,l]pyrene (B127179) has also highlighted the importance of the radical cation pathway in forming depurinating adducts, with a substantial number of these being adenine (B156593) adducts. cohlife.org For DMBA, activation by rat liver microsomes in the presence of DNA has been shown to produce a high proportion of depurinating adducts, suggesting that one-electron oxidation is a predominant mechanism of activation for this compound to bind to DNA. cohlife.org
Once metabolically activated, this compound's reactive intermediates, primarily the diol-epoxides, covalently bind to the nitrogenous bases of DNA. The primary targets for this binding are the exocyclic amino groups of guanine (B1146940) (at the N2 position) and adenine (at the N6 position).
For many planar PAHs, the guanine base is the preferred site of adduction. However, for non-planar or more sterically hindered PAHs, including derivatives of benz[a]anthracene, a significant amount of binding to adenine residues is also observed. pnas.org Studies with DMBA have consistently shown substantial adduction at both deoxyguanosine and deoxyadenosine (B7792050) residues. nih.govnih.gov In some instances, deoxyadenosine adducts can be the major adducts formed. pnas.org
The distribution of adducts between these two bases can be influenced by the specific stereochemistry of the diol-epoxide involved. For instance, with DMBA, the anti-diol-epoxide has been found to react with both deoxyguanosine and deoxyadenosine, while the syn-diol-epoxide can show a preference for deoxyadenosine. nih.gov The formation of a significant proportion of deoxyadenosine adducts is a notable feature of the DNA interaction of benz[a]anthracene derivatives and may play a crucial role in their biological effects. pnas.org
Stereochemistry of DNA Adducts
The stereochemistry of the diol-epoxide intermediates of this compound plays a pivotal role in determining the nature and biological consequences of the resulting DNA adducts. The metabolic activation process can generate a mixture of four stereoisomeric diol-epoxides: a pair of enantiomeric syn-diastereomers and a pair of enantiomeric anti-diastereomers.
Each of these stereoisomers can react with DNA to form adducts with distinct three-dimensional structures. Research on DMBA has elucidated the absolute stereochemistry of the major DNA adducts formed in cells. It has been shown that the major anti-diol-epoxide adducts are derived from the (4R,3S)-dihydrodiol (2S,1R)-epoxide, while the major syn-diol-epoxide adducts originate from the (4S,3R)-dihydrodiol (2S,1R)-epoxide. nih.gov
The reaction of these diol-epoxides with the exocyclic amino groups of deoxyguanosine and deoxyadenosine can result in either cis or trans opening of the epoxide ring, leading to adducts with different conformations relative to the DNA helix. The dihydrodiol epoxides in which the epoxide oxygen and the benzylic hydroxyl group are trans (the anti-isomers) tend to form trans adducts with both deoxyguanosine and deoxyadenosine. oup.com Conversely, the syn-isomers can lead to both cis and trans adducts. oup.com
The specific stereoconfiguration of the adduct influences its conformation within the DNA double helix, which in turn affects the efficiency of DNA repair processes and the likelihood of causing mutations during DNA replication.
Influence of Structural Modifications on DNA Adduct Formation
Structural modifications to the this compound molecule can significantly alter its metabolic activation and subsequent DNA adduct formation. The presence, position, and nature of substituent groups can influence the electronic properties and steric hindrance of the molecule, thereby affecting the enzymatic processes involved in its activation.
A prime example is the comparison between benz[a]anthracene and its highly carcinogenic derivative, 7,12-dimethylbenz[a]anthracene (DMBA). The addition of the two methyl groups drastically enhances its carcinogenicity, which is linked to alterations in its metabolism and DNA binding.
Furthermore, the introduction of other functional groups, such as a fluoro group, can also impact DNA adduct formation. For instance, the non-carcinogenic analogue 2-fluoro-7,12-dimethylbenz[a]anthracene (2F-DMBA) has been shown to bind to DNA at significantly lower levels (5-10%) compared to DMBA under identical conditions. nih.gov This suggests that the fluorine substitution hinders the metabolic activation of the molecule or the reactivity of its metabolites with DNA. nih.gov
Role of DNA Adducts in Molecular Mutagenesis
The formation of covalent DNA adducts by reactive metabolites of this compound is a critical initiating event in molecular mutagenesis. These adducts are lesions in the DNA that can disrupt the normal processes of DNA replication and transcription.
When a DNA polymerase encounters an adduct on the template strand during replication, it may stall or bypass the lesion. The bypass of the adduct is often an error-prone process, where an incorrect nucleotide may be incorporated opposite the damaged base. This misincorporation, if not corrected by DNA repair mechanisms, will become a permanent mutation in the daughter strand after the next round of replication.
The type of mutation induced is often related to the specific adduct formed. For example, the extensive formation of deoxyadenosine adducts by DMBA is thought to be responsible for the high frequency of A•T → T•A transversions observed in the mutational spectra of this compound. pnas.org These mutations can occur in critical genes that regulate cell growth and differentiation, such as proto-oncogenes and tumor suppressor genes. The activation of a proto-oncogene or the inactivation of a tumor suppressor gene can lead to uncontrolled cell proliferation and the initiation of cancer.
While the presence of DNA adducts is a necessary step, it is not always sufficient for tumor initiation, as other factors like the efficiency of DNA repair, the rate of cell proliferation, and the specific location of the adduct within the genome also play crucial roles. nih.gov Nevertheless, the formation of these adducts represents the primary molecular basis by which compounds like this compound can exert their mutagenic effects.
Environmental Chemical Fate and Degradation Mechanisms
Photodegradation Processes in Various Environmental Matrices
Microbial Degradation and Bioremediation Pathways
The microbial degradation of PAHs is a key process in their environmental remediation. Bacteria and fungi have evolved enzymatic systems to utilize these compounds as a source of carbon and energy.
Bacterial Biodegradation Mechanisms (e.g., Dioxygenation, Ring Fission)
Bacteria are known to initiate the degradation of PAHs through the action of dioxygenase enzymes. pjoes.comoup.com This initial step involves the incorporation of both atoms of molecular oxygen into the aromatic ring, typically forming a cis-dihydrodiol. pjoes.comoup.comasm.org For benz[a]anthracene, bacterial dioxygenation has been observed to occur at various positions, including the 1,2-, 8,9-, and 10,11- positions, leading to the formation of the corresponding cis-dihydrodiols. pjoes.comnih.govasm.org The major initial metabolite is often cis-1,2-dihydroxy-1,2-dihydrobenz[a]anthracene. pjoes.com
Following the initial dioxygenation, the dihydrodiols are further metabolized. This process often involves dehydrogenation to form a diol, which is then susceptible to ring fission. Ring fission, which can occur through ortho- or meta-cleavage pathways, breaks open the aromatic ring, leading to the formation of various aliphatic and aromatic acids that can be further degraded and funneled into central metabolic pathways. asm.orgnih.gov For instance, the degradation of benz[a]anthracene by Beijerinckia species has been shown to produce o-hydroxypolyaromatic acids. asm.org
Fungal Biotransformation
Fungi, particularly white-rot fungi, also play a significant role in the degradation of PAHs. oup.com Fungal metabolism of PAHs often proceeds through a different initial mechanism than that of bacteria, typically involving cytochrome P450 monooxygenases. nih.govnih.gov This results in the formation of arene oxides, which are then hydrated by epoxide hydrolases to form trans-dihydrodiols. oup.com
Studies on the fungal metabolism of the related compound 7,12-dimethylbenz[a]anthracene (B13559) by species such as Cunninghamella elegans and Syncephalastrum racemosum have shown the formation of various trans-dihydrodiols at different positions on the aromatic rings. nih.govnih.govosti.gov These fungi can also hydroxylate the methyl groups of 7,12-dimethylbenz[a]anthracene. nih.govnih.gov The resulting diols and hydroxylated compounds can be further conjugated with molecules like sulfates or glucuronic acid, which increases their water solubility and facilitates their detoxification and removal. oup.com
Identification of Microbial Metabolites
The identification of microbial metabolites is crucial for elucidating degradation pathways. For benz[a]anthracene, a number of bacterial metabolites have been identified. As mentioned, the primary initial products are various cis-dihydrodiols, such as cis-1,2-dihydroxy-1,2-dihydrobenz[a]anthracene, cis-8,9-dihydroxy-8,9-dihydrobenz[a]anthracene, and cis-10,11-dihydroxy-10,11-dihydrobenz[a]anthracene. pjoes.comnih.govasm.org Further degradation leads to ring fission products, including o-hydroxypolyaromatic acids. asm.org
In the case of fungal biotransformation of 7,12-dimethylbenz[a]anthracene, identified metabolites include hydroxymethyl derivatives and various trans-dihydrodiols, such as trans-3,4-, -5,6-, -8,9-, and -10,11-dihydrodiols. nih.govnih.govosti.gov
Influence of Environmental Factors on Degradation Rates
The rate of degradation of PAHs in the environment is influenced by a variety of factors. These include the physicochemical properties of the PAH itself, such as its water solubility and octanol-water partition coefficient, which affect its bioavailability to microorganisms. sci-hub.se Generally, higher molecular weight PAHs are less soluble and more resistant to degradation. sci-hub.se
Environmental conditions also play a critical role. Factors such as temperature, pH, oxygen availability, and the presence of other organic matter can significantly impact microbial activity and, consequently, the rate of biodegradation. conicet.gov.ar For instance, the degradation of PAHs by bacteria is typically an aerobic process requiring oxygen. oup.com In anaerobic environments, degradation is much slower and proceeds through different pathways, if at all. sci-hub.se The presence of other, more easily degradable organic compounds can sometimes enhance the degradation of PAHs through co-metabolism, while in other cases, it may be inhibited.
The bioavailability of PAHs is a major limiting factor in their degradation. In soil and sediment, PAHs tend to sorb to organic matter and clay particles, making them less accessible to microorganisms. pjoes.com
Advanced Analytical Methodologies in Research on 7,12 Dihydrobenz a Anthracene
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of 7,12-Dihydrobenz[a]anthracene, enabling its isolation from environmental and biological matrices. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most utilized chromatographic methods.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of PAHs, including benz[a]anthracene derivatives. While specific studies focusing solely on this compound are not extensively documented in publicly available research, the methodology is well-established for the broader class of PAHs and its derivatives like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA).
In a typical application, a reversed-phase HPLC system is employed, often with a C18 column. The separation is achieved by a mobile phase gradient, for instance, starting with a mixture of methanol (B129727) and water and gradually increasing the proportion of methanol. Detection is commonly performed using a diode-array detector (DAD) that can measure absorbance at multiple wavelengths, with a characteristic wavelength such as 290 nm being used for quantification. researchgate.net This setup allows for the effective separation of DMBA from its various metabolites in biological samples like serum, liver, and kidney extracts. researchgate.net The high sensitivity of HPLC allows for detection limits in the nanomolar range, making it suitable for trace analysis. researchgate.net Research on the metabolites of DMBA in fungal cultures also utilizes HPLC for their isolation and purification prior to further characterization. nih.gov
| Parameter | Typical Value/Condition |
| Stationary Phase | C18 Reversed-Phase |
| Mobile Phase | Gradient of Methanol and Water |
| Detector | Diode-Array Detector (DAD) |
| Detection Wavelength | ~290 nm |
| Application | Separation and quantification of parent compound and metabolites |
This table presents typical HPLC conditions for the analysis of benz[a]anthracene derivatives based on published methodologies for related compounds.
Thin-Layer Chromatography (TLC) serves as a versatile and rapid method for the separation and preliminary identification of PAHs and their derivatives. It is often used as a purification step in synthetic procedures or for the initial screening of complex mixtures. For instance, in the preparation of dihydrodiols from the related compound 7-methylbenz[a]anthracene (B135024), TLC is employed as a crucial purification step before further purification by preparative HPLC. nih.gov
The separation on a TLC plate relies on the differential partitioning of the analytes between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). The choice of the mobile phase is critical for achieving good separation. For the detection of highly lipophilic DNA adducts derived from metabolites of DMBA, specialized TLC systems using dilute ammonium (B1175870) hydroxide-based solvents have been developed. nih.gov This highlights the adaptability of TLC for a range of analytes with varying polarities.
Mass Spectrometry-Based Detection and Characterization
Mass Spectrometry (MS) is an indispensable tool for the molecular weight determination and structural elucidation of this compound and its derivatives. It is frequently coupled with chromatographic techniques like HPLC or Gas Chromatography (GC) for the analysis of complex mixtures.
The mass spectrum of a related compound, 7,12-Dihydro-2-methylbenz[a]anthracene, shows a prominent molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. nih.gov In studies of DMBA metabolism, MS is used to characterize the structure of various metabolites, such as dihydrodiols and their hydroxymethyl derivatives, after their initial separation by HPLC. nih.gov The fragmentation patterns observed in the mass spectra provide valuable information about the structure of the molecule, aiding in the identification of unknown compounds. Electron ionization (EI) is a common ionization technique used for the analysis of PAHs. For instance, the mass spectrum of the oxidized form, Benz(a)anthracene-7,12-dione, is available in the NIST Mass Spectrometry Data Center. nist.gov
| Compound | Molecular Formula | Key m/z Peaks |
| 7,12-Dihydro-2-methylbenz[a]anthracene | C₁₉H₁₆ | 244 (Top Peak), 229, 228 |
| Benz(a)anthracene-7,12-dione | C₁₈H₁₀O₂ | Data available in NIST library |
This table shows mass spectrometry data for compounds structurally related to this compound.
Nuclear Magnetic Resonance Spectroscopy for Structural Analysis
For example, the NMR characteristics of the dihydrodiols of 7-methylbenz[a]anthracene have been reported and used to assign their structures. nih.gov The chemical shifts and coupling constants of the protons in the ¹H NMR spectrum are particularly informative for determining the stereochemistry of the molecule. For the parent compound, anthracene (B1667546), detailed ¹H NMR spectral data is available, which can serve as a reference for interpreting the spectra of its derivatives. chemicalbook.com
X-ray Crystallography for Absolute Structure Determination
While a crystal structure for this compound itself is not described in the provided search results, a detailed X-ray crystallographic analysis of a related compound, the cis-5,6-dihydrodiol of 7,12-dimethylbenz[a]anthracene, has been performed. nih.gov This study revealed that the compound crystallizes in the P21/a space group with two independent molecules in the asymmetric unit. The analysis showed that the ring system is significantly buckled, with an angle of 36 degrees between the two outermost rings, a deviation from planarity resulting from the partial saturation of one of the rings. nih.gov Such detailed structural information is invaluable for understanding the structure-activity relationships of these compounds.
| Parameter | cis-5,6-dihydrodiol of 7,12-dimethylbenz[a]anthracene |
| Crystal System | Monoclinic |
| Space Group | P21/a |
| Key Structural Feature | Buckled ring system (36° angle between outer rings) |
This table summarizes key crystallographic data for a derivative of 7,12-dimethylbenz[a]anthracene, illustrating the type of information obtained from X-ray crystallography.
³²P-Postlabeling Assay for DNA Adduct Detection
The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, which are formed when reactive metabolites of chemical carcinogens covalently bind to DNA. nih.gov This technique is particularly well-suited for studying the genotoxicity of PAHs like this compound and its derivatives.
The assay involves several key steps: enzymatic digestion of DNA to 3'-mononucleotides, enrichment of the adducted nucleotides, labeling of the adducts with ³²P from [γ-³²P]ATP, and subsequent separation of the labeled adducts by chromatography (often TLC or HPLC). nih.gov This method can detect as little as one adduct in 10¹⁰ nucleotides, making it ideal for studies involving low-level environmental exposures. nih.gov
Research on the DNA binding of DMBA metabolites has utilized the ³²P-postlabeling assay to detect and characterize the resulting DNA adducts. nih.gov For instance, the reaction of a synthetic sulfate (B86663) ester of a DMBA metabolite with DNA was shown to form multiple adducts, primarily with deoxyguanosine and deoxyadenosine (B7792050). nih.gov The separation of these lipophilic adducts was achieved using specialized TLC systems. nih.gov
Fluorescence Line Narrowing Spectroscopy
Fluorescence Line Narrowing Spectroscopy (FLNS) is a powerful analytical technique that provides highly resolved fluorescence spectra, enabling the specific analysis of compounds within complex mixtures. This high-resolution spectroscopic method is particularly well-suited for the study of polycyclic aromatic hydrocarbons (PAHs), a class of compounds to which this compound belongs.
The core principle of FLNS involves the use of a narrow-bandwidth laser to excite a specific subset of molecules within a sample that has been cryogenically cooled in a suitable matrix, often an organic glass. osti.gov This selective excitation of a "spectroscopic site" overcomes the inhomogeneous broadening of spectral bands that typically occurs in condensed phases, resulting in highly sharpened fluorescence emission spectra. osti.gov This characteristic makes FLNS an ideal methodology for the unambiguous identification and quantification of individual PAHs in complex environmental or biological samples. osti.gov
While extensive research has demonstrated the utility of FLNS for a wide range of PAHs, including pyrene, benzo[a]pyrene (B130552), and perylene, specific studies focusing exclusively on the application of Fluorescence Line Narrowing Spectroscopy to this compound are not extensively documented in the reviewed literature. However, the known fluorescence properties of benz[a]anthracene derivatives suggest that this compound would be a suitable candidate for this analytical technique.
The general approach for analyzing PAHs using FLNS involves dissolving the sample in an organic solvent that forms a clear glass at cryogenic temperatures. The sample is then cooled to temperatures typically below 20 K. A tunable, narrow-line laser is used to excite the sample at a specific wavelength corresponding to an absorption band of the target analyte. The resulting line-narrowed fluorescence emission is then collected and analyzed.
Detailed research findings on other PAHs have shown that FLNS can achieve detection limits in the low parts-per-trillion range. osti.gov The technique also demonstrates excellent linearity of response over several orders of magnitude of concentration, which allows for accurate quantification without the need for internal standards in some cases. osti.gov The unique, highly resolved spectral fingerprints obtained for each compound allow for its identification even in the presence of other structurally similar PAHs. osti.gov
The table below illustrates the typical excitation and emission maxima for some parent PAHs, which are foundational to developing an FLNS method. While specific data for this compound is not provided, the data for a related compound, dibenz[a,h]anthracene, is included for illustrative purposes.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| Dibenz[a,h]anthracene | 301 | 396 |
This table is illustrative of the type of data used in fluorescence spectroscopy. Specific FLNS data for this compound is not available in the cited sources.
Further research applying FLNS specifically to this compound would be necessary to determine its characteristic line-narrowed spectra, optimal excitation wavelengths, and detection limits. Such a study would contribute valuable data to the spectroscopic library of PAHs and enhance the analytical capabilities for detecting and quantifying this specific compound in various matrices.
Q & A
Q. Key methodological tools :
- HPLC with chiral columns to resolve enantiomers (e.g., 5R,6R vs. 5S,6S dihydrodiols) .
- Enzyme inhibition studies : Use 1,2-epoxy-3,3,3-trichloropropane to block epoxide hydratase and isolate metabolic intermediates .
Advanced: How can contradictory data on DMBA metabolism (e.g., in vitro vs. in vivo) be resolved?
- In vitro limitations : Liver homogenates may overemphasize sulfation pathways due to high sulfotransferase activity, whereas in vivo models reflect systemic detoxification (e.g., glutathione conjugation) .
- Species-specific differences : Fungal metabolism (e.g., Cunninghamella elegans) produces 5R,6R dihydrodiols, contrasting with mammalian 5S,6S stereoselectivity .
- Pretreatment effects : Enzyme inducers (e.g., 3-methylcholanthrene) increase ring-hydroxylated metabolites, while phenobarbitone enhances methyl group oxidation .
Q. Resolution strategies :
- Cross-validate findings using isotopic labeling (e.g., deuterated standards) and in vivo/in vitro comparative assays .
Advanced: What methodologies optimize DMBA-induced mammary tumor models for translational research?
- Animal models : Female Sprague-Dawley rats (50–55 days old) are preferred due to high tumor incidence (>80%) post-DMBA exposure .
- Dose timing : Single-dose administration minimizes variability compared to chronic dosing .
- Histopathological validation : Compare induced tumors to human ductal carcinoma in situ (DCIS) using immunohistochemistry (e.g., ER/PR/Her2 status) .
- Pharmacodynamic endpoints : Use RNA-seq and Ingenuity Pathway Analysis (IPA) to identify DMBA-modulated genes (e.g., AHR, CYP1A1) .
Advanced: How do aryl hydrocarbon receptor (AHR) antagonists modulate DMBA toxicity?
- Mechanism : DMBA binds AHR, triggering CYP1B1-mediated bioactivation. Antagonists like CB7993113 block this interaction, reducing bone marrow toxicity and tumorigenesis .
- Experimental design :
Advanced: What analytical techniques quantify DMBA and its metabolites in biological matrices?
| Analyte | Method | Key Parameters | Reference |
|---|---|---|---|
| DMBA parent compound | GC-MS with electron ionization | Column: DB-5MS; LOD: 0.1 ng/mL | |
| 7-HMBA sulfate | HPLC-UV/Vis | Column: C18; λ = 254 nm | |
| Dihydrodiols | Chiral HPLC with CD detection | Column: Chiralpak IA; mobile phase: hexane/isopropanol (90:10) |
Basic: What are the regulatory implications of DMBA’s carcinogenicity?
- DMBA is classified as a Group 2A carcinogen (probable human carcinogen) by IARC.
- Compliance with EPA/DOT regulations (UN 3077) is mandatory for transport and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
